

An In-depth Technical Guide to the Fundamental Chemistry of Guanidinylation

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Compound of Interest

Compound Name: 1H-1,2,4-Triazole-1-carboximidamide hydrochloride

Cat. No.: B102671

Introduction: The Enduring Significance of the Guanidinium Group

The guanidinium functional group, most notably present in the amino acid arginine, is a structural motif of profound importance in chemistry and biology. Its presence across a wide physiological pH range, and its ability to form strong, bidentate hydrogen bonds—make it a critical pharmacophore in a vast array of natural products. In key enzymes like nitric oxide synthase, the guanidino group is a cornerstone of molecular recognition, mediating crucial interactions between ligands and proteins.

The continual discovery of novel guanidine-containing natural products and the rational design of new therapeutic agents necessitate robust and efficient development of versatile guanidinylation methodologies.^[2] This technical guide provides a comprehensive exploration of the fundamental chemistry of guanidinylation, including reagents, detailed experimental protocols, and a discussion of key applications for researchers, scientists, and drug development professionals.

The Core Chemistry: Mechanism of Guanidinylation

The fundamental mechanism of guanidinylation involves the nucleophilic attack of a primary or secondary amine onto the electrophilic carbon atom of a guanidylating reagent. The success of the reaction is often determined by the nature of the reagent and the conditions used. The general transformation can be depicted as the conversion of an amine to a guanidine.

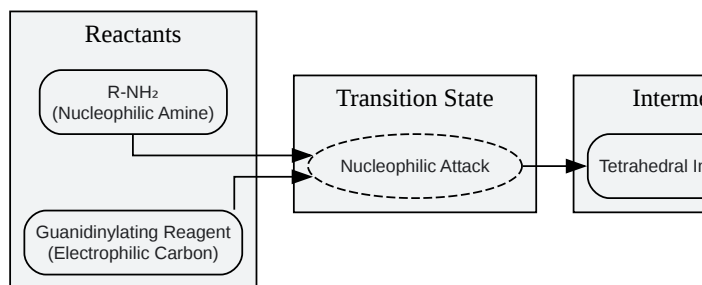
The Role of Protecting Groups: Taming the Reactivity of Guanidine

The high basicity and nucleophilicity of the guanidine moiety can interfere with subsequent synthetic transformations.^[1] Consequently, traditional approaches often involve the direct introduction of a protected guanidine group early in a synthetic route.^{[1][2]}

The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern guanidinylation chemistry.^[7] These groups serve to mask the reactivity of the guanidine group. The Boc group, in particular, is advantageous due to its stability under many synthetic conditions and its straightforward removal under acidic conditions.

A Generalized Mechanistic Pathway

The following diagram illustrates the general mechanism for the guanidinylation of a primary amine using a generic electrophilic guanidylating reagent.



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Caption: Generalized mechanism of a guanidinylation reaction.

A Comparative Guide to Guanidinylation Reagents

The choice of guanidinylation agent is a critical decision that significantly influences reaction efficiency, substrate scope, and the purity of the final product.

Boc-Protected Guanidinylation Reagents

Boc-protected reagents are widely used due to their versatility and the ease of deprotection of the resulting guanidine.[7]

Reagent Name	Key Features
N,N'-Di-Boc-N"-triflylguanidine	Highly reactive; effective for weakly nucleophilic and sterically hindered
N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine	Highly reactive and efficient under mild conditions.[7]
N,N'-Di-Boc-thiourea	Requires activation with an agent like cyanuric chloride (TCT) or HgCl ₂ carbodiimide intermediate.[7][11]
O-Methylisourea	Highly effective for the exhaustive conversion of lysine residues to hon

Other Notable Guanidinylation Reagents

While Boc-protected reagents are prevalent, other classes of guanidinylation agents are also employed.

Reagent Name	Key Features
1-Aminopyrazole hydrochloride	Reacts with primary and secondary amines to yield unprotected guan
HATU (N-[(dimethylamino)-1H-1,2,3-triazo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate-N-oxide)	Commonly used as a peptide coupling reagent, but can also act as a g [15][16]

Factors Influencing Guanidinylation Reactions

The success of a guanidinylation reaction is contingent upon careful control of several experimental parameters.

- **pH:** The pH of the reaction medium is crucial. For the guanidinylation of amines, a basic environment is generally required to ensure the amine is in its nucleophilic form.
- **Solvent:** The choice of solvent can significantly impact reaction rates and yields. Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.
- **Base:** In many cases, a non-nucleophilic organic base is added to the reaction mixture. Hünig's base (N,N-diisopropylethylamine, DIPEA) and triethylamine (TEA) are frequently employed to deprotonate the amine substrate as a nucleophile.[17][18][19][20]
- **Temperature:** Most guanidinylation reactions are carried out at room temperature.[7][10] However, for less reactive substrates or to accelerate the reaction, elevated temperatures may be necessary.
- **Steric Hindrance:** The steric bulk of the amine substrate can affect the reaction rate. Highly hindered amines may require more reactive guanidinylation reagents or longer reaction times.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for common guanidinylation reactions.

Protocol 1: Solution-Phase Guanidinylation of a Primary Amine using N,N'-Di-Boc-N"-triflylguanidine

This protocol is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.

Materials:

- Primary amine (1.0 eq)
- N,N'-Di-Boc-N"-triflylguanidine (1.05 eq)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

- 2 M Aqueous sodium bisulfate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary amine and TEA or DIPEA in anhydrous DCM.
- **Reagent Addition:** In a separate flask, dissolve N,N'-Di-Boc-N"-triflylguanidine in anhydrous DCM. Add this solution dropwise to the stirred amine solution.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Wash sequentially with 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.
- **Extraction and Purification:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Solid-Phase Guanidinylation of a Peptide-Bound Lysine Residue

This protocol describes the guanidinylation of the ε-amino group of a lysine residue on a peptide synthesized on a solid support.^[23]

Materials:

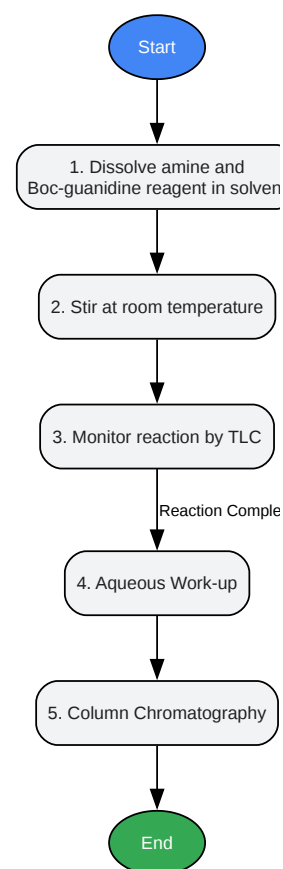
- Peptide-resin (with a deprotected lysine side chain)
- N,N'-di-Boc-N"-triflylguanidine (3-5 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (5-7 equivalents)
- Anhydrous Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Cold diethyl ether

Procedure:

- **Resin Swelling:** Swell the peptide-resin in DCM for 30 minutes in a fritted reaction vessel.^[23]
- **Reagent Preparation:** In a separate vial, dissolve N,N'-di-Boc-N"-triflylguanidine and DIPEA in anhydrous DCM.^[23]
- **Guanidinylation Reaction:** Drain the DCM from the swollen resin and add the reagent solution. Agitate the resin at room temperature for 4-12 hours.
- **Washing:** Drain the reaction mixture and wash the resin extensively with DCM, DMF, and then DCM again to remove excess reagents and byproducts.
- **Cleavage and Deprotection:** Treat the resin with a cleavage cocktail for 2-3 hours at room temperature to simultaneously cleave the peptide from the resin and remove the Boc protecting groups.
- **Precipitation and Purification:** Precipitate the deprotected peptide by adding cold diethyl ether. Collect the peptide by centrifugation, decant the ether, and dry the peptide under high vacuum.

Visualizing the Workflow: A General Guanidinylation Process

The following diagram outlines a typical workflow for a solution-phase guanidinylation reaction.

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Caption: General workflow for a solution-phase guanidinylation reaction.[10]

Analytical Characterization of Guanidinylated Products

Confirming the successful synthesis of a guanidinylated product requires appropriate analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are invaluable for confirming the structure of the purified product.[1]
- Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of the product and for monitoring the progress of guanidinylation of lysine-containing peptides results in a theoretical monoisotopic mass increase of 42.0218 Da.[14]
- Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction by comparing the R_f values of the products.

Applications in Drug Discovery and Chemical Biology

The ability to introduce a guanidinium group into a molecule has far-reaching implications in various scientific disciplines.

- Peptide and Protein Chemistry: Guanidinylation is used to convert lysine residues to homoarginine, which can mimic arginine in biological systems and enhance the stability of peptides.[23][25] The introduction of multiple guanidinium groups can also enhance the cell-penetrating capabilities of peptides.[23]
- Medicinal Chemistry: The guanidino group is a key pharmacophore in many drug candidates.[6] Efficient guanidinylation reactions are therefore essential for the synthesis of such compounds.
- Natural Product Synthesis: Many complex natural products contain the guanidine functional group.[1] Direct guanidinylation methods have streamlined the synthesis of these molecules.

Conclusion: A Powerful Tool for Molecular Design

Guanidinylation reactions are a powerful and versatile tool in the arsenal of the synthetic chemist. The development of a wide range of guanidinylation reagents into a diverse array of molecules. A thorough understanding of the underlying reaction mechanisms, the factors influencing reactivity, drug discovery, chemical biology, and materials science.

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